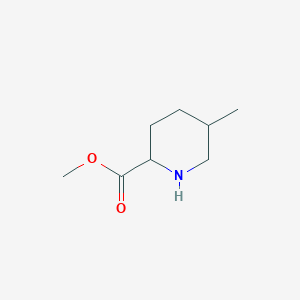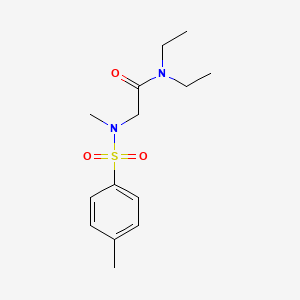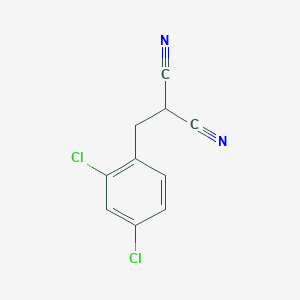
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound known for its diverse applications in scientific research. This molecule belongs to the class of pyrazoles and features a distinctive structure that includes dimethylamino and methoxy substituents on a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically begins with the preparation of the pyrazole core. This is often achieved through a condensation reaction between hydrazine and a β-diketone. Subsequently, the pyrazole ring undergoes functionalization to introduce the dimethylamino and methoxy groups. These steps usually involve selective nucleophilic substitution and methylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions for higher yields and purity. Catalysts and solvents play crucial roles in enhancing the efficiency of these processes, while maintaining stringent controls on temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is known to participate in various chemical reactions, including:
Oxidation: : Under certain conditions, it can undergo oxidation, leading to the formation of oxygenated derivatives.
Reduction: : Reducing agents can convert it into amine or alcohol derivatives.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino and methoxy sites.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
Oxidation usually yields oxygenated compounds, while reduction produces amine or alcohol derivatives. Substitution reactions lead to a variety of substituted pyrazoles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide finds applications across several scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a ligand in studying protein-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and as a precursor in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may bind to the active sites of these targets, modulating their activity. The exact mechanism often involves complex pathways, including signal transduction and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(dimethylamino)phenyl)pyrazole: : Lacks the methoxy group but shares similar properties.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: : Missing the dimethylamino group.
N-(4-(dimethylamino)phenyl)-pyrazole-4-carboxamide: : Lacks the methoxy substituent.
Uniqueness
The presence of both dimethylamino and methoxy groups in N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide enhances its reactivity and binding affinity, distinguishing it from similar compounds. These features contribute to its versatility and efficacy in various applications.
How's that for a deep dive?
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17(2)11-7-5-10(6-8-11)15-13(19)12-9-18(3)16-14(12)20-4/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECUIGXVLPBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)





![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)
